2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.
Introduction of the Sulfanyl Group: The benzothiazole ring is then reacted with a suitable thiolating agent to introduce the sulfanyl group.
Formation of the Hydrazide Linkage: The intermediate product is then reacted with hydrazine hydrate to form the hydrazide linkage.
Condensation Reaction: Finally, the hydrazide is condensed with 2-chloro-5-nitrobenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzothiazole ring could play a role in binding to specific sites, while the hydrazide linkage might be involved in forming hydrogen bonds or other interactions.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide: Lacks the nitro and chloro substituents, making it less reactive in certain chemical reactions.
2-(1,3-benzothiazol-2-ylthio)acetohydrazide: Similar structure but with a thio group instead of a sulfanyl group, which may affect its reactivity and biological activity.
Uniqueness
The presence of both the nitro and chloro groups in 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide makes it unique compared to its analogs
Properties
Molecular Formula |
C16H11ClN4O3S2 |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H11ClN4O3S2/c17-12-6-5-11(21(23)24)7-10(12)8-18-20-15(22)9-25-16-19-13-3-1-2-4-14(13)26-16/h1-8H,9H2,(H,20,22)/b18-8+ |
InChI Key |
DKELHRYLMRJVIM-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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